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molecular formula C10H18O2 B8685642 2-(3,5-dimethylcyclohexyl)acetic acid

2-(3,5-dimethylcyclohexyl)acetic acid

Cat. No. B8685642
M. Wt: 170.25 g/mol
InChI Key: SAPDLXARPDCUQI-UHFFFAOYSA-N
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Patent
US04457862

Procedure details

44.7 g of ethyl 3,5-dimethyl-cyclohexylacetate are treated with 300 ml of methanol and 15 g of potassium hydroxide, dissolved in 140 ml of water, and saponified by heating to reflux temperature for 3 hours. The working-up yields 35.6 g of a solid crude product which is used directly. A sample is distilled for the purpose of analysis.
Name
ethyl 3,5-dimethyl-cyclohexylacetate
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][CH:4]([CH2:9][C:10]([O:12]CC)=[O:11])[CH2:3]1.CO.[OH-].[K+]>O>[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][CH:4]([CH2:9][C:10]([OH:12])=[O:11])[CH2:3]1 |f:2.3|

Inputs

Step One
Name
ethyl 3,5-dimethyl-cyclohexylacetate
Quantity
44.7 g
Type
reactant
Smiles
CC1CC(CC(C1)C)CC(=O)OCC
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
140 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
saponified by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
CC1CC(CC(C1)C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 35.6 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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